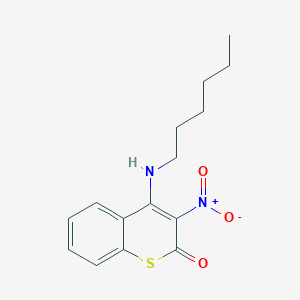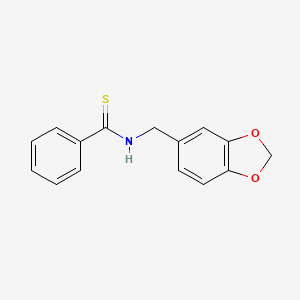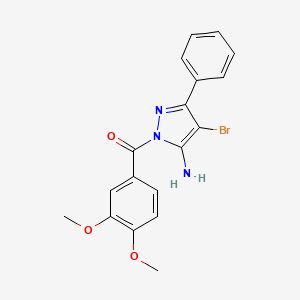
4-(hexylamino)-3-nitro-2H-thiochromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hexylamino)-3-nitro-2H-thiochromen-2-one is a synthetic organic compound belonging to the thiochromenone family This compound is characterized by the presence of a hexylamino group at the 4-position, a nitro group at the 3-position, and a thiochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexylamino)-3-nitro-2H-thiochromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Amination: The hexylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the nitrated intermediate with hexylamine under appropriate conditions, such as heating in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(hexylamino)-3-nitro-2H-thiochromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Hexylamine, sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-(hexylamino)-3-amino-2H-thiochromen-2-one.
Substitution: Various substituted thiochromenones depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones of the thiochromenone core.
Scientific Research Applications
4-(hexylamino)-3-nitro-2H-thiochromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(hexylamino)-3-nitro-2H-thiochromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hexylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(hexylamino)-3-nitro-2H-chromen-2-one: Similar structure but lacks the sulfur atom in the core.
4-(hexylamino)-3-nitro-2H-thiochromen-4-one: Similar structure but with a different position of the nitro group.
Uniqueness
4-(hexylamino)-3-nitro-2H-thiochromen-2-one is unique due to the presence of both the hexylamino and nitro groups, which confer distinct chemical reactivity and biological activity. The thiochromenone core also provides unique electronic properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(hexylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-4-7-10-16-13-11-8-5-6-9-12(11)21-15(18)14(13)17(19)20/h5-6,8-9,16H,2-4,7,10H2,1H3 |
InChI Key |
ZRYVPODKLMYDGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxamide](/img/structure/B11066256.png)
![4-{[(2-Chlorobenzyl)amino]methyl}benzoic acid](/img/structure/B11066258.png)

![ethyl 2-[(4-fluorophenyl)carbamoyl]-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11066275.png)

![1,3-Dimethyl-2-[(6-nitro-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)methyl]pyridinium](/img/structure/B11066283.png)
![3-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11066287.png)
![5-{[(2-fluorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11066292.png)
![12-(4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11066302.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate](/img/structure/B11066303.png)
![2-Methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl 2-chlorobenzoate](/img/structure/B11066305.png)
![Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B11066310.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11066328.png)
